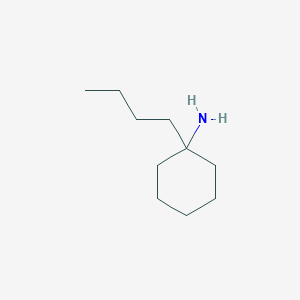

1-Butylcyclohexanamine

Description

Contextualization within Cyclohexylamine (B46788) Chemistry

Cyclohexylamines are a class of organic compounds featuring a cyclohexyl group attached to an amino group. researchgate.net These compounds are significant as intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and rubber chemicals. ontosight.airesearchgate.net The parent compound, cyclohexylamine, can be synthesized through methods such as the hydrogenation of aniline (B41778) or the reductive amination of cyclohexanone (B45756). usda.gov

1-Butylcyclohexanamine is a specific example of an N-substituted secondary cyclohexylamine. The addition of the butyl group to the nitrogen atom modifies the steric and electronic properties of the parent cyclohexylamine molecule. This substitution influences its reactivity, solubility, and potential applications. ontosight.ai The chemistry of cyclohexylamines is diverse; for instance, they can undergo disproportionation reactions. Studies on the disproportionation of cyclohexylamine to dicyclohexylamine (B1670486) over a nickel catalyst have shown that this process is slightly exothermic and spontaneous within certain temperature ranges. researchgate.net Furthermore, research into 4,4-disubstituted cyclohexylamines has been conducted to develop novel therapeutic agents, highlighting the importance of the cyclohexylamine scaffold in medicinal chemistry. nih.gov

Significance as a Model Compound for Amine Studies

In chemical research, model compounds are used to understand the behavior of a particular functional group or chemical class. This compound and its isomers are valuable in this regard for studying the fundamental properties of secondary amines. The presence of both a bulky cycloaliphatic group and a flexible alkyl chain allows researchers to investigate how different structural features impact chemical and physical properties.

A key area of study is the analysis of conformational and electronic effects using spectroscopic methods. Research on cyclohexylamine and its N-substituted derivatives via ¹³C NMR spectroscopy has been used to develop empirical models for predicting chemical shifts. rsc.org By correlating observed chemical shifts with calculated partial charges, scientists can gain insight into the electronic environment of the amine and the influence of N-substitution. rsc.org Such studies are crucial for structure elucidation of more complex amine-containing molecules. The amine functional group is reactive and can participate in numerous chemical reactions, including alkylation, acylation, and condensation, making it a versatile building block in organic synthesis. ontosight.ai The study of simpler amines like this compound provides foundational knowledge for these transformations. Furthermore, the atmospheric chemistry of amines is an area of environmental research, and understanding the degradation pathways of model compounds can help predict the environmental fate of this class of chemicals. ccsnorway.com

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized through various experimental and computational methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₁N | nih.gov |

| Molecular Weight | 155.28 g/mol | nih.gov |

| Boiling Point | 207 °C | nih.gov |

| Density | 0.8 g/cm³ | nih.gov |

| Flash Point | 93 °C (200 °F) | nih.gov |

| Solubility | Slightly soluble in water; very soluble in alcohol and ether | nih.gov |

| Hydrogen Bond Donor Count | 1 | chem960.com |

| Hydrogen Bond Acceptor Count | 1 | chem960.com |

| Rotatable Bond Count | 4 | chem960.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data Summary | Source |

|---|---|---|

| Mass Spectrometry (GC-MS) | Key mass-to-charge ratio (m/z) peaks observed at 112, 84, 41, 56. | nih.gov |

| Infrared (IR) Spectroscopy | FTIR spectra are available, typically showing C-H and N-H stretching vibrations. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectral data are available in chemical databases. | nih.govrsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2626-61-1 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

1-butylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-2-3-7-10(11)8-5-4-6-9-10/h2-9,11H2,1H3 |

InChI Key |

CSIHCNBILSMNEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butylcyclohexanamine

Direct Synthetic Routes to 1-Butylcyclohexanamine

Direct synthetic routes to this compound typically involve the formation of the crucial carbon-nitrogen bond in a single pot reaction from readily available starting materials. These methods are often favored for their efficiency and atom economy.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis and a primary method for producing this compound. This one-pot reaction involves the condensation of cyclohexanone (B45756) with n-butylamine to form an intermediate imine, N-cyclohexylidenebutan-1-amine, which is then reduced in situ to the target secondary amine. The choice of catalyst and reducing agent is critical to the efficiency and selectivity of this process.

A variety of heterogeneous catalysts have been shown to be effective for this transformation. For instance, copper-based catalysts, such as Cu-Cr-La/γ-Al2O3, have demonstrated excellent performance in the reductive amination of cyclic ketones. researchgate.net These catalysts facilitate both the imine formation and its subsequent hydrogenation. Similarly, bimetallic catalysts, including Rhodium-Nickel (Rh-Ni) systems supported on silica, have been investigated for the reductive amination of cyclohexanone, showcasing high conversion rates and selectivity towards the amine product under hydrogen pressure. mdpi.com The reaction conditions, such as temperature, hydrogen pressure, and solvent, are optimized to maximize the yield of the desired N-butylcyclohexylamine.

Common reducing agents for this reaction include hydrogen gas in the presence of a metal catalyst or hydride reagents like sodium borohydride (B1222165) (NaBH₄). ascensusspecialties.com When using catalytic hydrogenation, parameters such as the nature of the support, metal dispersion, and the presence of promoters significantly influence the catalyst's activity and longevity. researchgate.net

| Catalyst System | Starting Materials | Reducing Agent | Key Conditions | Yield | Reference |

| Cu-Cr-La/γ-Al₂O₃ | Cyclohexanone, n-Butylamine | H₂ | Optimized temperature and pressure | High (e.g., >90%) | researchgate.net |

| Rh-Ni/SiO₂ | Cyclohexanone, n-Butylamine | H₂ | Elevated temperature and H₂ pressure | High conversion and selectivity | mdpi.com |

| Co-containing composites | p-methoxybenzaldehyde, n-butylamine | H₂ | 100-150 °C, 100-150 bar H₂ | 72-96% |

Direct Alkylation Approaches

The direct N-alkylation of cyclohexylamine (B46788) with a butylating agent represents another straightforward approach to this compound. This method involves the nucleophilic substitution reaction between the primary amine (cyclohexylamine) and a butyl halide, typically 1-bromobutane (B133212) or 1-chlorobutane.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of solvent can influence the reaction rate and selectivity. A significant challenge in direct alkylation is controlling the degree of alkylation, as the desired secondary amine product can undergo further alkylation to form the tertiary amine, N,N-dibutylcyclohexylamine. However, careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and the choice of base, can favor the formation of the mono-alkylated product. nih.gov Studies on the N-alkylation of anilines with 1-bromobutane have demonstrated that selectivity for the secondary amine can be achieved. nih.gov

| Substrates | Reagents | Key Conditions | Product | Noteworthy Observations |

| Cyclohexylamine, 1-Bromobutane | Base (e.g., K₂CO₃, Et₃N) | Controlled stoichiometry, moderate temperature | This compound | Potential for over-alkylation to tertiary amine. |

Indirect Synthesis Pathways and Precursor Transformations

Indirect methods for the synthesis of this compound involve multi-step sequences where a precursor molecule is transformed into the target amine. These pathways can offer greater control over the final product's purity and are sometimes employed to utilize alternative starting materials.

Formation via Dehydrogenation Processes

An indirect route to this compound can be envisioned through the formation and subsequent reduction of an imine intermediate. This two-step process begins with the condensation of cyclohexanone and n-butylamine, typically under conditions that facilitate the removal of water, to form N-cyclohexylidenebutan-1-amine. This reaction is often catalyzed by an acid.

The isolated imine is then reduced to this compound. This reduction can be achieved using various reducing agents, including catalytic hydrogenation over metals like palladium or platinum, or with chemical hydrides such as sodium borohydride. This stepwise approach allows for the purification of the imine intermediate, which can lead to a final product with higher purity compared to the one-pot reductive amination. The initial step is a dehydration/condensation rather than a dehydrogenation. The term "dehydrogenation" in the outline is interpreted in the context of forming a C=N bond, which in this specific efficient pathway, is achieved through condensation.

Derivatization of Cyclohexylamine Scaffolds

Another versatile indirect method involves the derivatization of the readily available cyclohexylamine scaffold. A common strategy is the acylation of cyclohexylamine with a butyryl derivative, followed by the reduction of the resulting amide.

In the first step, cyclohexylamine is treated with butyryl chloride or butyric anhydride (B1165640) to form N-cyclohexylbutanamide. This acylation reaction is typically rapid and proceeds in high yield. libretexts.org The subsequent step involves the reduction of the amide carbonyl group. Amides are less reactive than ketones or imines, and their reduction requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). quora.com The reduction of N-cyclohexylbutanamide with LiAlH₄ effectively converts the carbonyl group to a methylene (B1212753) group, yielding this compound. This two-step sequence provides a reliable and high-yielding route to the desired secondary amine.

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Acylation | Cyclohexylamine, Butyryl chloride | Base (e.g., pyridine, triethylamine) | N-Cyclohexylbutanamide |

| 2. Reduction | N-Cyclohexylbutanamide | Lithium aluminum hydride (LiAlH₄) | This compound |

Biocatalytic and Enzymatic Production of this compound

The application of biocatalysis in chemical synthesis is a rapidly growing field, offering environmentally benign and highly selective routes to a wide range of compounds, including amines. The enzymatic production of this compound is a promising alternative to traditional chemical methods.

The key enzymes for this transformation are reductive aminases (RedAms) and imine reductases (IREDs). manchester.ac.uknih.gov These enzymes can catalyze the asymmetric reductive amination of ketones, such as cyclohexanone, with an amine donor, like n-butylamine, to produce chiral secondary amines. nih.govresearchgate.net A typical biocatalytic system would involve the use of a whole-cell catalyst or an isolated, and often immobilized, enzyme.

The enzymatic cascade generally involves the enzyme-catalyzed formation of the imine intermediate from cyclohexanone and n-butylamine, which is then stereoselectively reduced by the same or a different enzyme. rsc.org This process requires a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H), which provides the reducing equivalents. To make the process economically viable, an in-situ cofactor regeneration system is usually employed. This can be achieved by adding a second enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, and its corresponding substrate (glucose or formate) to the reaction mixture. nih.gov

Protein engineering and directed evolution are powerful tools used to improve the activity, stability, and substrate scope of these enzymes, potentially tailoring them for the specific synthesis of this compound with high efficiency and stereoselectivity. nih.gov This biocatalytic approach offers the advantages of mild reaction conditions (ambient temperature and pressure, neutral pH), high selectivity, and a reduced environmental footprint compared to many classical chemical syntheses. frontiersin.org

Application of Imine Reductases in Synthesis

Imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) are NADPH-dependent oxidoreductases that catalyze the asymmetric synthesis of amines. google.comacs.org The primary route for synthesizing this compound using this method is the reductive amination of cyclohexanone with butylamine (B146782). acs.orgnih.govresearchgate.net In this reaction, the ketone and amine first form an imine intermediate in equilibrium, which is then stereoselectively reduced by the IRED to the final secondary amine product. rsc.org

A significant advantage of IREDs is their ability to function effectively even when the imine intermediate is present at very low concentrations in the aqueous reaction medium. rsc.org To identify suitable biocatalysts, researchers often screen large panels of diverse IREDs for their activity towards a specific ketone-amine combination. nih.gov

In a comprehensive study, a panel of 95 putative and previously described IREDs was screened for the reductive amination of cyclohexanone with butylamine. researchgate.net The reactions demonstrated a wide range of efficacy, with several enzymes achieving high conversions. For instance, reactions containing 10 mM cyclohexanone and 20 mM butylamine showed conversions of up to 93% to this compound after 24 hours. researchgate.net Generally, RedAm-mediated amination of cyclohexanone with alkylamines like butylamine proceeds with moderate to high specific activity, often in the range of 5–20 U mg⁻¹. acs.org

Table 1: Performance of Selected Imine Reductases in the Synthesis of this compound Conversion data from the reductive amination of 10 mM cyclohexanone with 20 mM butylamine.

Continuous Flow Biocatalytic Cascades

Integrating biocatalytic reactions into continuous flow systems offers significant advantages, including enhanced control over reaction parameters, improved productivity, and the ability to combine sequential reactions that may be incompatible in a single batch process. nih.gov For the synthesis of secondary amines like this compound, multi-enzyme cascades can be designed where the product of one reaction becomes the substrate for the next. nih.gov

A common strategy involves immobilizing the enzymes, such as IREDs, onto a solid support and packing them into a column reactor (a packed-bed reactor). nih.gov The substrate solution is then continuously pumped through the reactor, allowing for efficient conversion and easy separation of the product from the reusable biocatalyst. nih.gov

While a direct continuous flow synthesis for this compound is not detailed, closely related processes demonstrate the viability of this approach. For example, a continuous flow system was developed to produce N-(2-phenyl)ethyl cyclohexylamine. In this setup, a reductive aminase (IR-23) was immobilized and used in a packed-bed reactor for the reductive amination of cyclohexanone. This system achieved a high space-time yield (STY), illustrating the efficiency of continuous flow biocatalysis. nih.gov Such systems can be readily adapted for the production of this compound by substituting the amine substrate.

Another advanced cascade involves the synthesis of secondary amines directly from cycloalkanes. This one-pot, three-enzyme cascade utilizes a cytochrome P450 monooxygenase to first hydroxylate the cycloalkane to a cycloalkanol, an alcohol dehydrogenase (ADH) to oxidize it to a cycloalkanone, and finally a reductive aminase (RedAm) to convert the ketone into the desired secondary amine.

Table 2: Example of a Continuous Flow System for N-Alkyl-Cyclohexylamine Synthesis Process parameters for the synthesis of N-(2-phenyl)ethyl cyclohexylamine.

Chemical Reactivity and Transformation Studies of 1 Butylcyclohexanamine

Mechanistic Investigations of Key Reactions Involving the Amine Functionality

The amine functionality in 1-butylcyclohexanamine is the primary center of its reactivity. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

The nucleophilicity of the secondary amine in this compound allows it to participate in a variety of nucleophilic substitution and addition reactions. The butyl group and the cyclohexyl ring are both electron-donating alkyl groups, which should enhance the electron density on the nitrogen atom, thereby increasing its nucleophilicity compared to ammonia (B1221849) or primary amines.

Expected Nucleophilic Reactions:

| Reaction Type | Reactant | Expected Product |

| Alkylation | Alkyl halide (e.g., methyl iodide) | Tertiary amine (N-butyl-N-methylcyclohexanamine) |

| Acylation | Acyl chloride (e.g., acetyl chloride) | Amide (N-butyl-N-cyclohexylacetamide) |

| Michael Addition | α,β-Unsaturated carbonyl compound | β-Amino carbonyl compound |

The rates of these reactions would be influenced by steric hindrance around the nitrogen atom. The bulky cyclohexyl and butyl groups may slow the reaction rate with sterically demanding electrophiles.

Modern organic synthesis heavily relies on coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Secondary amines like this compound are important substrates in several such transformations.

Potential Coupling Reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. This compound would be expected to react with aryl halides or triflates to yield N-aryl-N-butylcyclohexanamines. The reaction typically proceeds via an oxidative addition, amine coordination and deprotonation, and reductive elimination catalytic cycle.

Ullmann Condensation: A copper-catalyzed reaction that can also be used to form C-N bonds, particularly with electron-deficient aryl halides.

"Declick" reactions, which are reversible or cleavable click chemistry reactions, are a newer area of research. The involvement of secondary amines in such reactions is not as well-established, but in principle, reversible iminium ion formation or other dynamic covalent chemistries could be explored.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is influenced by the chirality at the C1 position (if the substitution pattern on the ring allows for it) and the conformational rigidity of the cyclohexane (B81311) ring.

If the cyclohexane ring of this compound is substituted in a way that makes the C1 carbon a stereocenter, reactions at the amine can lead to the formation of diastereomers. For example, acylation of a chiral this compound would result in a diastereomeric amide if the acylating agent is also chiral. The diastereomeric ratio would be influenced by the steric bulk of the substituents on both reactants and the reaction conditions.

Analysis of the diastereoselectivity would typically be carried out using techniques such as NMR spectroscopy (e.g., by observing distinct signals for the diastereotopic protons) and chiral chromatography.

The cyclohexane ring predominantly exists in a chair conformation. The butyl and amino groups at the C1 position can be either axial or equatorial. The conformational preference will be dictated by the steric demands of these groups. Generally, larger groups prefer the equatorial position to minimize 1,3-diaxial interactions.

Catalytic Transformations Utilizing this compound

While this compound itself is not a common catalyst, its derivatives could potentially be employed in catalysis. For instance, chiral derivatives could serve as ligands for metal catalysts in asymmetric synthesis. The nitrogen atom can coordinate to a metal center, and the chiral environment provided by the substituted cyclohexane backbone could induce enantioselectivity in a catalyzed reaction.

Potential Catalytic Applications of Derivatives:

| Catalyst Type | Potential Application |

| Chiral Ligand for Transition Metals | Asymmetric hydrogenation, asymmetric C-C bond formation |

| Organocatalyst | Enamine catalysis (if converted to a primary amine derivative), iminium ion catalysis |

Further functionalization of the this compound scaffold would be necessary to develop it into an effective catalyst for specific transformations.

Metal-Catalyzed C-H Functionalization

There is no available research in the scientific literature detailing the metal-catalyzed C-H functionalization of this compound. This specific area of study, which focuses on the activation and transformation of carbon-hydrogen bonds with the aid of metal catalysts, has not been reported for this compound.

Organocatalytic Applications

Similarly, a review of scientific databases reveals no studies on the use of this compound in organocatalytic applications. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions, and the potential role of this compound as either a catalyst or a substrate in such reactions has not been explored in published research.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Butylcyclohexanamine

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Butylcyclohexanamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the stereochemical arrangement.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the cyclohexyl ring and the butyl group are observed. The protons on the cyclohexyl ring typically appear as a complex series of multiplets in the upfield region, generally between 1.0 and 2.0 ppm. The methine proton attached to the same carbon as the amino group (CH-N) is expected to be deshielded and appear further downfield, likely between 2.5 and 3.0 ppm. The protons of the n-butyl group would present characteristic signals: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, and multiplets for the three methylene (B1212753) groups (CH₂) between approximately 1.3 and 2.6 ppm. The methylene group adjacent to the nitrogen atom (-N-CH₂-) would be the most downfield of the butyl signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The six carbon atoms of the cyclohexyl ring would give rise to signals in the aliphatic region (typically 25-55 ppm), with the carbon atom bonded to the nitrogen (C-N) appearing more downfield. The four carbons of the butyl group would also be resolved, with the carbon adjacent to the nitrogen showing the largest chemical shift in that group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning these signals definitively. COSY spectra establish proton-proton coupling relationships, allowing for the tracing of the connectivity within the cyclohexyl and butyl spin systems. HSQC spectra correlate each proton signal with its directly attached carbon, enabling unambiguous assignment of the ¹³C spectrum. Furthermore, the magnitude of proton-proton coupling constants (J-values) can provide conformational information, such as the axial or equatorial orientation of the amino group on the cyclohexane (B81311) ring. For instance, a large coupling constant (typically 7-9 Hz) for the methine proton on the cyclohexyl ring often indicates an axial-axial relationship with neighboring protons, suggesting an equatorial position for the N-butylamino substituent. reddit.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl-CH-N | 2.5 - 3.0 | 50 - 60 |

| Cyclohexyl-CH₂ | 1.0 - 2.0 | 25 - 35 |

| Butyl-N-CH₂- | 2.4 - 2.6 | 45 - 55 |

| Butyl--CH₂- | 1.3 - 1.6 | 25 - 35 |

| Butyl--CH₂-CH₃ | 1.3 - 1.5 | 15 - 25 |

Note: Predicted values are based on typical ranges for similar functional groups.

Mass Spectrometry in Reaction Pathway Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for identifying this compound and monitoring the progress of reactions that form it, such as the reductive amination of cyclohexanone (B45756) with butylamine (B146782) or the N-alkylation of cyclohexylamine (B46788) with a butyl halide. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the target compound, reactants, intermediates, and byproducts.

In Electron Ionization (EI) mode, this compound (molar mass: 155.28 g/mol ) undergoes characteristic fragmentation. nih.gov The molecular ion peak ([M]⁺) at m/z 155 may be observed, though it can be weak. A prominent peak is often observed at m/z 112, corresponding to the loss of the butyl group (C₄H₉•). nih.gov Another significant fragment can appear at m/z 99. Other smaller fragments corresponding to the butyl cation (m/z 57) and various fragments from the cyclohexane ring (e.g., m/z 84, 56, 41) are also expected. nih.gov This fragmentation pattern serves as a fingerprint for the identification of the compound.

Table 2: Characteristic GC-MS Fragmentation Ions for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 112 | High | [M - C₄H₉]⁺ |

| 99 | High | [C₆H₁₀NH₂]⁺ |

| 84 | Medium | [C₆H₁₂]⁺ |

| 56 | Medium | [C₄H₈]⁺ |

Source: Adapted from PubChem data for N-Butyl cyclohexylamine. nih.gov

High-Throughput Screening with Desorption Electrospray Ionization (DESI) Mass Spectrometry

Desorption Electrospray Ionization (DESI) is an ambient ionization technique that enables the rapid analysis of samples with minimal preparation. nih.gov This makes it exceptionally well-suited for high-throughput screening (HTS) of reaction conditions for the synthesis of this compound. researchgate.net

In a typical HTS workflow, numerous reaction mixtures are prepared in microtiter plates, and small aliquots are transferred to a suitable surface for analysis. purdue.edu The DESI-MS system can then analyze these spots in a rapid, automated fashion, with analysis times as short as one second per sample. researchgate.netnsf.gov This allows researchers to quickly screen vast libraries of catalysts, solvents, and temperature conditions to identify the optimal parameters for synthesizing this compound. The technique is sensitive enough to detect the desired product directly from the complex reaction matrix, accelerating the discovery and optimization of synthetic routes. youtube.com

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from potential isomers.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), is a primary technique for purity assessment. The retention time of the compound under specific conditions (column type, temperature program, carrier gas flow) is a key identifier. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative determination of purity by comparing the area of the main peak to the total area of all peaks. A semi-standard non-polar Kovats retention index of 1185 has been reported for this compound, providing a standardized value for identification across different systems. nih.gov GC-MS is particularly effective for identifying impurities by providing mass spectra for each separated component. waters.com

High-Performance Liquid Chromatography (HPLC) is another vital tool, especially for separating non-volatile impurities or isomers. nsf.gov For a molecule like this compound, which has a chiral center if the cyclohexane ring is substituted, chiral stationary phases can be used to separate enantiomers. gcms.cz Even without a chiral center in the parent molecule, diastereomers could be formed during synthesis if other chiral reagents are used. Additionally, HPLC can separate structural isomers, such as N-sec-butylcyclohexanamine or N-isobutylcyclohexanamine, which might be present as impurities if the starting butyl source was not pure. Reversed-phase HPLC, using columns like C18, is commonly employed for separating compounds of moderate polarity. nsf.gov

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Typical Stationary Phase | Detection Method |

|---|---|---|---|

| GC | Purity Assessment, Impurity Profiling | Non-polar (e.g., DB-5) or semi-polar | FID, MS |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to study its conformational properties.

The IR spectrum is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. Key features include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the secondary amine. nih.gov

C-H Stretch: Strong, sharp bands between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the cyclohexyl and butyl alkyl groups. nih.gov

N-H Bend: A band in the 1550-1650 cm⁻¹ region can be attributed to the N-H bending vibration.

C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1000 and 1250 cm⁻¹.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-N Stretch | 1000 - 1250 | IR |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-sec-butylcyclohexanamine |

| N-isobutylcyclohexanamine |

| Cyclohexylamine |

| Cyclohexanone |

Computational and Theoretical Studies of 1 Butylcyclohexanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT) and other ab initio techniques, are pivotal for delineating the electronic structure and energetics of 1-Butylcyclohexanamine. northwestern.eduarxiv.org These computational frameworks are designed to solve the electronic Schrödinger equation, yielding the molecule's wavefunction, from which a multitude of chemical properties can be ascertained. northwestern.edu

The examination of molecular orbitals (MOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity of this compound. The HOMO is generally linked to the molecule's capacity as an electron donor, whereas the LUMO pertains to its electron-accepting potential. For this compound, it is anticipated that the HOMO will be predominantly localized on the nitrogen atom of the amine moiety, attributable to the lone pair of electrons. Conversely, the LUMO is likely to be dispersed across the antibonding orbitals of the cyclohexane (B81311) and butyl substituents.

The intramolecular charge distribution can be quantitatively assessed through various population analysis methods. Given the greater electronegativity of nitrogen relative to carbon and hydrogen, a partial negative charge is expected to be centered on the nitrogen atom. Consequently, the adjacent carbon atom of the cyclohexane ring and the amine's hydrogen atoms will exhibit partial positive charges. This charge polarization dictates the molecule's dipole moment and its interactions with other polar species. researchgate.net

| Atom | Predicted Charge (a.u.) |

|---|---|

| N1 | -0.45 |

| C1 (cyclohexane, attached to N) | +0.25 |

| H (on N) | +0.20 |

| C (butyl, attached to N) | +0.15 |

| C (cyclohexane, average) | -0.10 to +0.10 |

| H (cyclohexane and butyl, average) | +0.05 to +0.15 |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The conformational intricacies of the cyclohexane ring and the butyl group in this compound are effectively explored through molecular mechanics (MM) and molecular dynamics (MD) simulations. upenn.eduulisboa.ptmdpi.com These techniques are computationally more efficient than quantum chemical methods, making them highly suitable for investigating the extensive conformational space of flexible molecules. wavefun.com

The cyclohexane ring in this compound can adopt several conformations, with the chair form being the most energetically favorable. chemistrysteps.comsapub.org The chair conformation adeptly minimizes both angle and torsional strain. chemistrysteps.com The interconversion between the two distinct chair conformations, a process known as a ring flip, traverses through higher-energy intermediates, such as the twist-boat and boat conformations. youtube.com

The energy barriers associated with these conformational changes can be computed. The presence of both butyl and amino substituents on the same carbon atom influences the relative stabilities of the various conformations. In a chair conformation, these substituents can occupy either an axial or an equatorial position. The conformer with the sterically demanding butyl group in the equatorial position is predicted to be substantially more stable, as this arrangement circumvents unfavorable 1,3-diaxial interactions. sapub.org The energy disparity between the axial and equatorial orientations of a substituent is quantified by its A-value.

| Transition | Energy Barrier (kcal/mol) |

|---|---|

| Chair to Twist-Boat | ~10-11 |

| Twist-Boat to Boat | ~1-2 |

| Chair (axial butylamine) to Chair (equatorial butylamine) | ~5-6 (A-value) |

Molecular dynamics simulations offer additional perspectives on the molecule's dynamic behavior, illustrating the temporal evolution of its conformation and the frequency of ring inversions at various temperatures. ulisboa.ptrsc.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a formidable tool for unraveling the mechanisms of chemical reactions involving this compound. rsc.orgresearchgate.net Through the mapping of a reaction's potential energy surface, it becomes possible to identify transition states and intermediates, as well as to calculate activation energies. smu.edu This furnishes a granular, molecular-level depiction of the reaction process.

For this compound, computational approaches can be applied to investigate a range of reactions, including:

N-alkylation and N-acylation: Modeling the reaction of the amine group with electrophilic agents to comprehend the reaction pathway and to predict regioselectivity and stereoselectivity.

Oxidation: Probing the mechanism of oxidation at the nitrogen atom or on the cyclohexane scaffold.

Thermal decomposition: Simulating the pyrolysis of the molecule to pinpoint the initial bond-cleavage events and the subsequent reaction cascades that culminate in the final products. researchgate.netmdpi.com

Such investigations frequently utilize hybrid quantum mechanics/molecular mechanics (QM/MM) methods, particularly for reactions occurring in solution or within a biological milieu, to accurately model the influence of the surrounding environment. louisville.edu

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methodologies can furnish accurate predictions of a variety of spectroscopic properties for this compound, which can be instrumental in the interpretation of experimental spectra and in molecular identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, and more recently, machine learning algorithms, are capable of predicting the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. nih.govnih.govchemrxiv.orgfrontiersin.org These predicted chemical shifts are exquisitely sensitive to the molecule's three-dimensional structure, including its conformational state. chemrxiv.org By comparing the computationally generated spectra for different conformers with experimental data, the predominant conformation in solution can be determined.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (cyclohexane, attached to N) | 55-60 |

| C2, C6 (cyclohexane) | 30-35 |

| C3, C5 (cyclohexane) | 25-30 |

| C4 (cyclohexane) | 20-25 |

| C1' (butyl, attached to N) | 40-45 |

| C2' (butyl) | 30-35 |

| C3' (butyl) | 20-25 |

| C4' (butyl) | 10-15 |

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities for this compound can be computed via quantum chemical methods. biorxiv.orged.ac.uk These calculations facilitate the assignment of absorption bands in the experimental IR spectrum to particular vibrational modes within the molecule. bilkent.edu.tr For instance, the N-H stretching vibrations of the primary amine group are expected to manifest in the 3300-3500 cm⁻¹ region, while the C-H stretching vibrations of the cyclohexane and butyl moieties are anticipated to appear around 2850-3000 cm⁻¹. researchgate.net

The congruence between predicted and experimental spectra serves to validate the computational model and provides a more nuanced understanding of the molecule's structure and bonding.

Applications of 1 Butylcyclohexanamine in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Cyclohexylamine (B46788) and its derivatives are recognized as important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. researchgate.netsemanticscholar.org While specific examples detailing the use of 1-butylcyclohexanamine as a direct intermediate in the large-scale production of complex molecules are not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds. For instance, analogues of 1-phenylcyclohexylamine (B1663984) have been synthesized and evaluated for their anticonvulsant activities. nih.gov The synthesis of such analogues often involves the modification of the cyclohexylamine core, suggesting that this compound could serve as a precursor for generating novel pharmaceutical candidates with specific structure-activity relationships. nih.gov

In the field of agrochemicals, benzoylcyclohexanedione herbicides are a significant class of compounds that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase enzyme. nih.gov The synthesis of these complex herbicides often involves multi-step processes where cyclohexylamine derivatives can be utilized as starting materials or key intermediates. nih.govmdpi.com The butyl group in this compound can influence the lipophilicity and steric interactions of the final molecule, potentially leading to herbicides with improved efficacy and selectivity.

Utilization in Polymer Chemistry and Material Development

The amine functionality of this compound and its analogues makes them suitable for applications in polymer chemistry, particularly as catalysts and monomers.

Tertiary amines are widely used as catalysts in the production of polyurethane foams, where they balance the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. americanchemistry.commdpi.comresearchgate.net The catalytic activity of these amines is influenced by their structure and basicity. americanchemistry.com Sterically hindered amines, such as dimethylcyclohexylamine, are known to be strong bases and are commonly used in the production of rigid polyurethane foams. poliuretanos.com.br

Table 1: Comparison of Common Amine Catalysts in Polyurethane Foam Production

| Catalyst Type | Example | Key Characteristics |

|---|---|---|

| Gelling Catalysts | Triethylenediamine (TEDA) | Strong general-purpose gel catalyst, promotes the isocyanate-polyol reaction. poliuretanos.com.br |

| Blowing Catalysts | Bis(2-dimethylaminoethyl)ether | Promotes the isocyanate-water reaction, leading to CO2 formation. sabtechmachine.com |

| Sterically Hindered Catalysts | Dimethylcyclohexylamine (DMCHA) | Strong base, widely used in rigid polyurethane foams. poliuretanos.com.br |

| Reactive Catalysts | N,N-dimethylaminopropyl urea (B33335) | Contains a reactive group that incorporates into the polymer matrix, reducing emissions. nih.gov |

This table is generated based on the text and provides a comparative overview of different types of amine catalysts.

Development of Specialized Reagents and Ligands in Catalysis

Chiral amines and their derivatives are crucial in the field of asymmetric catalysis, where they are used as ligands for metal complexes to induce enantioselectivity in chemical reactions. myuchem.com Chiral cyclohexane (B81311) diamine derivatives, for example, are widely employed in the synthesis of enantiomerically pure compounds. myuchem.com These ligands coordinate with a metal center to create a chiral environment that favors the formation of one enantiomer over the other.

While this compound itself is not chiral, it can be a precursor for the synthesis of more complex chiral ligands. nih.govmdpi.com The introduction of stereocenters on the cyclohexyl ring or the butyl group, or the derivatization of the amine group, can lead to novel chiral ligands. researchgate.net The development of new ligands is an active area of research, with the aim of achieving higher enantioselectivity and catalytic activity in a wide range of asymmetric transformations, such as hydrogenations, carbon-carbon bond-forming reactions, and aminations. mdpi.comresearchgate.netcmu.edu The steric and electronic properties of the butyl and cyclohexyl groups in such ligands can play a significant role in determining the outcome of the catalytic reaction. nih.gov

Applications in Corrosion Inhibition Technologies for Metal Surfaces

Cyclohexylamine and its derivatives have been recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. dntb.gov.uaresearchgate.net The mechanism of inhibition generally involves the adsorption of the amine molecules onto the metal surface, forming a protective layer that prevents the corrosive medium from coming into contact with the metal. icrc.ac.iricrc.ac.ir

Research on derivatives such as 4-cyclohexyl-3-thiosemicarbazide has demonstrated high inhibition efficiencies for mild steel in hydrochloric acid solutions. icrc.ac.iricrc.ac.ir The presence of the cyclohexyl group, along with other functional groups, contributes to the molecule's ability to form a stable and protective film on the metal surface. icrc.ac.ir The butyl group in this compound would be expected to enhance its hydrophobicity and surface coverage, potentially leading to improved corrosion inhibition.

Table 2: Corrosion Inhibition Efficiency of Cyclohexylamine Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Cyclohexylamine (1000 ppm) | Mild Steel | 0.1 N H2SO4 | 81.06 | researchgate.net |

| 4-Cyclohexyl-3-thiosemicarbazide (0.5 mM) | Mild Steel | 1 M HCl | 95-96 | icrc.ac.iricrc.ac.ir |

| Cyclohexylamine dithiocarbamate | Aluminum | 1 M HCl | Increases with concentration | researchgate.net |

This table is generated based on the text and provides a summary of research findings on the corrosion inhibition efficiency of various cyclohexylamine derivatives.

Synthesis and Chemical Properties of Derivatives and Analogues of 1 Butylcyclohexanamine

Systematic Exploration of Structurally Modified Analogues

The structural modification of 1-Butylcyclohexanamine can be systematically approached by introducing substituents at the nitrogen atom (N-substitution) or on the cyclohexane (B81311) ring (C-substitution). These modifications allow for the fine-tuning of the molecule's physicochemical properties.

N-Substituted Derivatives:

The primary method for the synthesis of N-substituted derivatives of this compound is reductive amination. This versatile reaction involves the condensation of a ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.

For the synthesis of the parent this compound, the precursor is 1-butylcyclohexanone, which is not a standard commercial chemical and would require synthesis, for instance, via the alkylation of the cyclohexanone (B45756) enamine with a butyl halide. Once obtained, 1-butylcyclohexanone could be reacted with ammonia (B1221849) under reductive conditions.

To generate N-substituted derivatives, 1-butylcyclohexanone can be reacted with a primary or secondary amine. For example, reaction with methylamine (B109427) would yield N-methyl-1-butylcyclohexanamine, while reaction with dimethylamine (B145610) would yield N,N-dimethyl-1-butylcyclohexanamine. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent can be critical, especially for one-pot reactions, to ensure the imine is reduced preferentially over the starting ketone.

Another common method for N-alkylation is the reaction of the primary amine (this compound) with an alkyl halide. However, this method can be prone to overalkylation, leading to mixtures of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts.

C-Substituted Derivatives:

The synthesis of C-substituted analogues of this compound is more complex as it involves modifications to the carbon framework of the cyclohexane ring. The position and stereochemistry of the substituent profoundly influence the molecule's properties.

A notable example from the literature describes the stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. acs.org This synthesis starts from a chiral bislactim ether, which is elaborated into a chiral cyclohexenone substrate. A conjugate addition of lithium dibutylcuprate introduces a butyl group at the 5-position. Subsequent hydrolysis yields the C-substituted cyclic amino acid derivative. While not this compound itself, this demonstrates a synthetic strategy toward C-substituted cyclohexanamines where the butyl group is on the ring rather than at the 1-position alongside the amine.

The stereochemical outcome of these reactions is critical. For instance, the addition of nucleophiles to a cyclohexanone ring is subject to stereoelectronic and steric effects, leading to a mixture of axial and equatorial attack products. For a conformationally locked system, such as one with a bulky t-butyl group, the incoming group preferentially adds to give the equatorial alcohol to avoid steric hindrance. researchgate.netacs.org These principles are directly applicable to the synthesis of C-substituted this compound derivatives.

Below is an interactive data table summarizing potential derivatives and their synthetic precursors.

| Derivative Name | Type | Key Precursors | Synthetic Method |

| This compound | Parent | 1-Butylcyclohexanone, Ammonia | Reductive Amination |

| N-Methyl-1-butylcyclohexanamine | N-Substituted | 1-Butylcyclohexanone, Methylamine | Reductive Amination |

| N,N-Dimethyl-1-butylcyclohexanamine | N-Substituted | 1-Butylcyclohexanone, Dimethylamine | Reductive Amination |

| 1-Amino-5-butyl-3-oxocyclohexane-1-carboxylic acid methyl ester | C-Substituted | Chiral cyclohexenone, Lithium dibutylcuprate | Conjugate Addition |

Impact of Substituent Effects on Chemical Reactivity and Selectivity

Substituents on either the nitrogen atom or the cyclohexane ring can significantly alter the chemical reactivity and selectivity of this compound. These effects can be broadly categorized as electronic and steric.

Electronic Effects:

N-Substituents: Alkyl groups on the nitrogen are electron-donating, which increases the nucleophilicity and basicity of the amine compared to the parent primary amine. This enhanced nucleophilicity can affect the rate of reactions such as alkylation and acylation.

C-Substituents: Electron-withdrawing or electron-donating groups on the cyclohexane ring can influence the reactivity of the amine group through inductive effects, although this is generally less pronounced than the effect of N-substituents.

Steric Effects:

The size and position of substituents play a crucial role in dictating the molecule's reactivity.

N-Substituents: The steric bulk of N-alkyl groups can hinder the approach of electrophiles to the nitrogen atom, potentially slowing down reaction rates. For example, the reaction of N-tert-butyl-1-butylcyclohexanamine with an electrophile would be significantly slower than that of N-methyl-1-butylcyclohexanamine.

C-Substituents: Substituents on the cyclohexane ring can influence the conformational equilibrium of the ring. Bulky substituents preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orgopenochem.org The conformation of the ring, in turn, affects the accessibility of the amine group and can influence the stereochemical outcome of reactions. For example, an axial substituent at the C2 or C6 position would sterically hinder the equatorial face of the amine group at C1.

The stereoselectivity of reactions involving cyclohexanone derivatives is a well-studied area. The addition of nucleophiles is governed by a balance between torsional strain (favoring axial attack) and steric strain (favoring equatorial attack). researchgate.net For a bulky ketone like 4-tert-butylcyclohexanone (B146137), axial attack is generally favored to avoid steric clash with the axial hydrogens, leading to the equatorial alcohol. acs.orgacs.org Similar principles would apply to reactions at the carbonyl group of a precursor to a C-substituted this compound derivative.

Preparation and Characterization of Stereoisomeric Derivatives and Their Configurational Stability

The cyclohexane ring is conformationally mobile, existing primarily in a chair conformation. For a substituted cyclohexane, two chair conformations are possible through a process of ring-flipping.

For this compound, two diastereomers are possible if a second substituent is introduced on the ring, leading to cis and trans isomers. For example, in a hypothetical 4-methyl-1-butylcyclohexanamine, the cis isomer would have both the butyl and methyl groups on the same face of the ring, while the trans isomer would have them on opposite faces.

Preparation of Stereoisomers:

The preparation of specific stereoisomers often relies on stereoselective synthetic methods.

From Ketone Precursors: The reduction of a substituted cyclohexanone can lead to a mixture of diastereomeric alcohols, which can then be converted to the corresponding amines. The ratio of these diastereomers depends on the reducing agent and the steric environment around the carbonyl group. For example, the reduction of 4-tert-butylcyclohexanone with lithium aluminum hydride gives predominantly the alcohol resulting from axial attack. researchgate.net

Catalytic Hydrogenation: The catalytic hydrogenation of a substituted aniline (B41778) can produce a mixture of cis and trans cyclohexylamine (B46788) derivatives. The isomer ratio is often dependent on the catalyst and reaction conditions.

The separation of these stereoisomers can often be achieved by techniques such as fractional crystallization of their salts or by chromatography.

Configurational Stability:

The configurational stability of a substituted cyclohexane is related to the energy difference between its possible chair conformations. The conformation in which bulky substituents occupy equatorial positions is generally more stable. libretexts.orgopenochem.org

For a monosubstituted cyclohexane like methylcyclohexane, the energy difference between the equatorial and axial conformers is about 7.6 kJ/mol, with the equatorial conformer being favored. libretexts.org For a bulkier group like a tert-butyl group, this energy difference is much larger, effectively "locking" the conformation with the tert-butyl group in the equatorial position. slideshare.net

In the case of derivatives of this compound, the butyl group at the C1 position and any other substituents on the ring will seek to occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. The relative stability of cis and trans isomers will depend on the substitution pattern. For a 1,4-disubstituted cyclohexane, the trans isomer, which can have both substituents in equatorial positions, is generally more stable than the cis isomer, which must have one axial and one equatorial substituent. libretexts.org

The characterization of these stereoisomers is typically performed using spectroscopic methods, particularly NMR. The coupling constants of the ring protons can provide information about their axial or equatorial orientation, allowing for the assignment of the relative stereochemistry. In some cases, X-ray crystallography can be used to unambiguously determine the solid-state conformation and stereochemistry. acs.org

Q & A

Basic Research Questions

Q. How can 1-butylcyclohexanamine be synthesized and characterized with reproducibility in mind?

- Methodological Answer : Use reductive amination of cyclohexanone with butylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Optimize reaction conditions (temperature, solvent, catalyst loading) using design-of-experiments (DoE) frameworks . For characterization, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. Purity should be verified via HPLC (≥95%) and elemental analysis. Detailed protocols must be documented in supplementary materials to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines: use fume hoods to avoid inhalation, wear nitrile gloves and chemical-resistant lab coats, and store in airtight containers away from ignition sources . Conduct a risk assessment for spills using absorbent materials (e.g., vermiculite) and avoid environmental release due to unknown ecotoxicological profiles . Document all safety procedures in alignment with institutional chemical hygiene plans.

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties of this compound be resolved?

- Methodological Answer : Discrepancies in properties (e.g., solubility, pKa) may arise from impurities or measurement techniques. Address this by:

- Comparing data from peer-reviewed studies (e.g., PubChem, ACS journals) with in-house measurements .

- Validating methods via standardized protocols (e.g., IUPAC guidelines for pKa determination).

- Performing systematic error analysis (e.g., via Bland-Altman plots) to identify bias in instrumentation .

Q. What experimental designs are optimal for studying the stereochemical behavior of this compound?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak® columns) or NMR derivatization with chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers . For dynamic stereochemical studies, apply variable-temperature NMR or computational modeling (DFT) to analyze ring-flipping kinetics .

Q. How can the neuropharmacological interactions of this compound be investigated mechanistically?

- Methodological Answer : Design in vitro assays (e.g., radioligand binding studies on serotonin/dopamine receptors) paired with molecular docking simulations (AutoDock Vina, Schrödinger Suite). Validate findings using electrophysiological recordings in rodent brain slices and dose-response analyses . Ensure ethical compliance by referencing institutional guidelines for animal/human subject research .

Data Analysis & Reproducibility

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/LC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to enhance reproducibility .

Q. How can batch-to-batch variability in this compound synthesis be minimized?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Monitor critical process parameters (CPPs) via PAT tools (e.g., in-line FTIR).

- Use multivariate analysis (PCA or PLS) to correlate raw material attributes with product quality .

Ethical & Reporting Standards

Q. What metadata must accompany published studies on this compound to meet FAIR data principles?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.